molecular formula C12H23NO3 B155403 Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 89151-44-0

Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B155403
CAS RN: 89151-44-0
M. Wt: 229.32 g/mol
InChI Key: YBNJZIDYXCGAPX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many biologically active compounds and pharmaceuticals. The tert-butyl group attached to the piperidine nitrogen atom is a common protecting group used in organic synthesis to shield the nitrogen from unwanted reactions.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives is a topic of interest in the field of organic chemistry due to their relevance in drug development. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative has been achieved and characterized by various spectroscopic methods, including FT-IR, NMR, and LCMS, as well as X-ray diffraction studies . Another related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been synthesized and its molecular structure has been reported . These methods and characterizations provide a foundation for the synthesis of similar tert-butyl piperidine-1-carboxylate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been extensively studied using X-ray crystallography. For example, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate adopts a two-dimensional zig-zag architecture . Another derivative, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, crystallizes in the monoclinic space group with typical bond lengths and angles for this type of compound . These studies provide detailed insights into the three-dimensional arrangement of atoms within these molecules.

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for their transformation into biologically active molecules. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs and can be synthesized through reactions such as nucleophilic substitution, oxidation, halogenation, and elimination . Another derivative, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized through amination and is an important intermediate for the synthesis of benzimidazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The crystal packing, intermolecular interactions, and hydrogen bonding patterns play a significant role in determining these properties. For example, the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate features C–H…O interactions, while its hydrazide derivative exhibits strong N–H…O hydrogen bonds . These interactions can affect the solubility, melting point, and other physical properties of the compounds. Additionally, the presence of functional groups such as esters, amides, and nitro groups can influence the reactivity and stability of these molecules.

Scientific Research Applications

Synthesis and Intermediate Uses

Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of crizotinib, a medication used in cancer treatment, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, yielding a 49.9% total yield (Kong et al., 2016). Similarly, it acts as a key intermediate for Vandetanib, another anti-cancer drug, synthesized from piperidin-4-ylmethanol through various chemical steps with a 20.2% total yield (Wang et al., 2015).

Crystal Structure and Molecular Packing

X-ray studies have revealed the molecular structure and packing of derivatives of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. These studies provide valuable insights into the molecular interactions and crystal properties of these compounds, which are crucial for understanding their behavior in various applications (Didierjean et al., 2004).

Role in Synthesis of Various Piperidine Derivatives

This compound plays a role in the synthesis of diverse piperidine derivatives, which are important in medicinal chemistry. For example, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate provides a new scaffold for preparing substituted piperidines, essential in developing pharmaceuticals (Harmsen et al., 2011).

Application in Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes, where its derivatives are used to create optically active compounds. This is particularly relevant in the synthesis of certain pharmaceuticals where the stereochemistry of the active ingredient is crucial for its efficacy (Yamashita et al., 2015).

Implications in Drug Development

Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a significant intermediate in the development of small molecule anticancer drugs. It forms the backbone of several compounds under investigation for their anticancer properties, highlighting its importance in ongoing drug discovery and development efforts (Zhang et al., 2018).

Future Directions

Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate is a useful compound in the development of PROTACs for targeted protein degradation . The future directions of this compound could involve further optimization of the linker region to improve the efficiency of protein degradation .

properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNJZIDYXCGAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357554
Record name tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

CAS RN

89151-44-0
Record name tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
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Synthesis routes and methods I

Procedure details

To a solution of 4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester (16.7 g, 69.0 mmol) in THF (100 mL) was added diborane (151 mL, 1.0 M solution in THF) over a period of 10 min at 0° C. Hydrogen gas was rapidly evolved and after gas evolution had ceased the reaction was stirred at room temperature for 1 h. The reaction mixture was again cooled to 0° C., and 1 M aqueous HCl was added dropwise to the reaction mixture with further evolution of hydrogen. Addition of HCl was continued until the evolution of hydrogen had almost ceased. The mixture was then stirred for 10 min and made basic (pH 13-14) by the addition of 1 M NaOH solution. The aqueous solution was extracted with ethyl acetate, the organic phase washed with brine, dried and concentrated under reduced pressure to yield 4-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (15.2 g, 97%).
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16.7 g
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151 mL
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Synthesis routes and methods II

Procedure details

N-BOC-2-(piperidin-4-yl)acetic acid (15.8 g) is dissolved in THF (150 ml) and 1M borane/THF (70 ml) is added dropwise. The solution is stirred at room temperature for about 20 hours and 1N sodium hydroxide solution (200 ml) is added dropwise. The THF is evaporated in vacuo and the aqueousresidue extracted with ethyl acetate. The ethyl acetate solution is washed with water, dried over sodium sulfate, filtered, and evaporated in vacuo to give N-BOC-2-(piperidin-4-yl)ethanol.
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15.8 g
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150 mL
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70 mL
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200 mL
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Synthesis routes and methods III

Procedure details

To a solution of 263 mg of t-butyl 4-(2-ethoxy-2-oxoethyl)-tetrahydropyridine-1(2H)-carboxylate in 15 ml of tetrahydrofuran, 100 mg of lithiumaluminum hydride was added under cooling with ice, followed by 20 minutes' stirring at the same temperature. To the reaction liquid sodium sulfate decahydrate was added, stirred for 30 minutes and filtered with Celite. Distilling the solvent off under reduced pressure, 207 mg of the title compound was obtained.
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263 mg
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15 mL
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
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Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Citations

For This Compound
11
Citations
K Sato, H Sugimoto, K Rikimaru, H Imoto… - Bioorganic & Medicinal …, 2014 - Elsevier
GPR119 has emerged as an attractive target for anti-diabetic agents. We identified a structurally novel GPR119 agonist 22c that carries a 5-(methylsulfonyl)indoline motif as an early …
Number of citations: 36 www.sciencedirect.com
AC Breman, A Ruiz‐Olalla… - European Journal of …, 2014 - Wiley Online Library
A new method has been developed for the synthesis of 2‐alkylidenequinuclidines based on a silver triflate catalysed intramolecular hydroamination of 4‐(prop‐2‐ynyl)piperidines. …
O Kurasawa, T Miyazaki, M Homma… - Journal of Medicinal …, 2020 - ACS Publications
In our pursuit of developing a novel, potent, and selective cell division cycle 7 (Cdc7) inhibitor, we optimized the previously reported thieno[3,2-d]pyrimidinone analogue I showing time-…
Number of citations: 18 pubs.acs.org
JM Frost, MJ Dart, KR Tietje, TR Garrison… - Journal of medicinal …, 2010 - ACS Publications
Several 3-acylindoles with high affinity for the CB 2 cannabinoid receptor and selectivity over the CB 1 receptor have been prepared. A variety of 3-acyl substituents were investigated, …
Number of citations: 177 pubs.acs.org
GD Zhu, VB Gandhi, J Gong, S Thomas… - Journal of medicinal …, 2007 - ACS Publications
Compound 7 was identified as a potent (IC 50 = 14 nM), selective, and orally bioavailable (F = 70% in mouse) inhibitor of protein kinase B/Akt. While promising efficacy was observed in …
Number of citations: 83 pubs.acs.org
AH Miah, IED Smith, M Rackham, A Mares… - Journal of Medicinal …, 2021 - ACS Publications
Receptor-interacting serine/threonine protein kinase 2 (RIPK2) is an important kinase of the innate immune system. Herein, we describe the optimization of a series of RIPK2 PROTACs …
Number of citations: 28 pubs.acs.org
Y Kuang, N Ye, A Kyani, M Ljungman… - Journal of medicinal …, 2022 - ACS Publications
Using a cytotoxicity-based phenotypic screen of a highly diverse library of 20,000 small-molecule compounds, we identified a quinolin-8-yl-nicotinamide, QN519, as a promising lead. …
Number of citations: 1 pubs.acs.org
L He, H Pei, C Zhang, M Shao, D Li, M Tang… - European Journal of …, 2018 - Elsevier
Bruton's tyrosine kinase (Btk) is a Tec family kinase with a well-defined role in the B cell receptor (BCR) and Fcγ receptor (FcR) signaling pathways, which makes it a uniquely attractive …
Number of citations: 19 www.sciencedirect.com
TD Beeson - 2008 - search.proquest.com
The development of an expeditious and room-temperature conversion of aliphatic aldehydes to chiral terminal epoxides is described. α-Chloroaldehydes were prepared via asymmetric …
Number of citations: 3 search.proquest.com
L Yang - 2017 - scholarworks.gsu.edu
Hypoxia Inducible Factors (HIFs) are very important transcription factors that can respond to low oxygen concentrations in the cellular environment. Inhibition of HIF’s transcriptional …
Number of citations: 3 scholarworks.gsu.edu

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